molecular formula C9H19NO2 B1520621 [1-(2-Methoxyethyl)piperidin-3-yl]methanol CAS No. 915921-51-6

[1-(2-Methoxyethyl)piperidin-3-yl]methanol

Cat. No.: B1520621
CAS No.: 915921-51-6
M. Wt: 173.25 g/mol
InChI Key: WQIIVOMLZRWTBB-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)piperidin-3-yl]methanol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol. It is a derivative of piperidine, featuring a methoxyethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with 2-methoxyethanol under acidic conditions. Another method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: In industry, the compound is utilized in the production of various chemical products, including solvents, plasticizers, and surfactants.

Mechanism of Action

The mechanism by which [1-(2-Methoxyethyl)piperidin-3-yl]methanol exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways or receptors in the body.

Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Piperidin-3-ylmethanol derivatives

  • Methoxyethylamine derivatives

Uniqueness: [1-(2-Methoxyethyl)piperidin-3-yl]methanol is unique due to its specific structural features, which differentiate it from other piperidine derivatives

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-6-5-10-4-2-3-9(7-10)8-11/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIIVOMLZRWTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672391
Record name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-51-6
Record name 1-(2-Methoxyethyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Methoxyethyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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